molecular formula C15H15NO4S B12042770 n-(2,4-Dimethoxybenzylidene)benzenesulfonamide

n-(2,4-Dimethoxybenzylidene)benzenesulfonamide

Cat. No.: B12042770
M. Wt: 305.4 g/mol
InChI Key: ICQSLCBDRUHEMW-LFIBNONCSA-N
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Description

N-(2,4-Dimethoxybenzylidene)benzenesulfonamide is an organic compound with the molecular formula C15H15NO4S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzylidene)benzenesulfonamide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(2,4-Dimethoxybenzylidene)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like carbonic anhydrase, leading to a decrease in cellular proliferation. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxyphenyl)benzenesulfonamide
  • N-(2,5-Dimethoxyphenyl)benzenesulfonamide
  • N-(2,5-Dimethylphenyl)benzenesulfonamide

Uniqueness

N-(2,4-Dimethoxybenzylidene)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

(NE)-N-[(2,4-dimethoxyphenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C15H15NO4S/c1-19-13-9-8-12(15(10-13)20-2)11-16-21(17,18)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-11+

InChI Key

ICQSLCBDRUHEMW-LFIBNONCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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